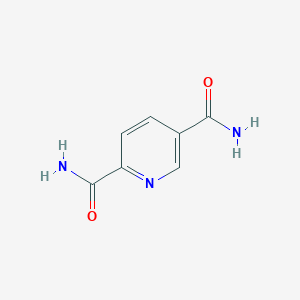

Pyridine-2,5-dicarboxamide

Descripción general

Descripción

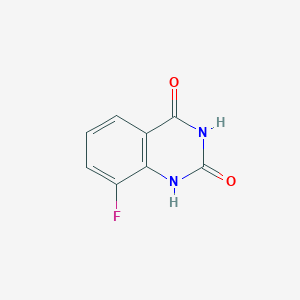

Pyridine-2,5-dicarboxamide is a derivative of pyridine, which is a nitrogen-bearing heterocycle . It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ . Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities .

Synthesis Analysis

The synthesis of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides is achieved through a condensation reaction of the appropriate acyl chlorides and aromatic amides . The successful syntheses were confirmed with NMR spectroscopy .

Molecular Structure Analysis

The crystal structures of seven compounds; two pyridine and five furan derivatives were solved . Based on the crystallographic studies, supramolecular features of the crystals under investigation were indicated .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridine-2,6- and furan-2,5-dicarboxamides include a condensation reaction of the appropriate acyl chlorides and aromatic amides .

Physical And Chemical Properties Analysis

Pyridine-2,5-dicarboxamide reveals numerous chemical properties and biological activities. This makes them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .

Aplicaciones Científicas De Investigación

Supramolecular and Coordination Chemistry

- Pyridine-2,6-dicarboxamide derivatives exhibit numerous chemical properties and biological activities, making them significant in supramolecular and coordination chemistry. Their crystal structures indicate important supramolecular features, as shown in the study by Pućkowska et al. (2022).

Copper Complexation

- Pyridine dicarboxamide ligands have been synthesized for complexation with copper(II), demonstrating various coordination geometries and nuclearity, as detailed by Jain et al. (2004).

Fluorescent Sensing Applications

- Derivatives of pyridine-2,6-dicarboxamide with appended naphthyl groups serve as fluorescent probes for selective detection of Pd2+ ions, as well as applications in paper-strip sensors and polystyrene film-based sensors, described by Kumar, Gupta, & Pandey (2017).

Crystallography Studies

- The crystal structures of pyrazine-2,5-dicarboxamides show extended conformations and reveal insights into intermolecular interactions, as studied by Cati & Stoeckli-Evans (2017).

Hydrogen Bonding and Structure

- Pyridine-2,6-dicarboxamide demonstrates interesting intermolecular and intramolecular hydrogen bonding in both solid state and solution, providing insights into hydrogen bonding networks, as observed by Marlin, Olmstead, & Mascharak (2000).

Catalysis and Synthetic Chemistry

- Kumar and Gupta (2016) highlight the significance of pyridine-2,6-dicarboxamide based scaffolds in catalytic organic transformations and synthetic modeling of metalloenzyme active sites (Kumar & Gupta, 2016).

Biotransformation in Organic Synthesis

- The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, as detailed by Chen et al. (2012), demonstrates their application in organic synthesis and the preparation of drug-like compounds (Chen et al., 2012).

Coordination Chemistry

- Rajput and Mukherjee (2013) discuss the coordination complexes formed with pyridine-2,6-dicarboxamide-based chelating ligands and metal ions, serving specific stereochemical requirements (Rajput & Mukherjee, 2013).

Safety And Hazards

Direcciones Futuras

Pyridine-2,5-dicarboxamide and its derivatives have numerous chemical properties and biological activities, making them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Propiedades

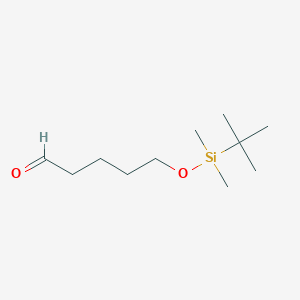

IUPAC Name |

pyridine-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIAZUKOBVWTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

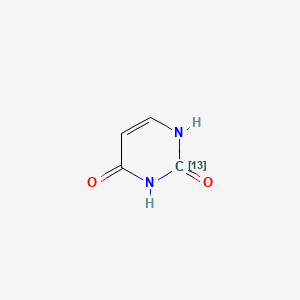

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430741 | |

| Record name | Pyridine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,5-dicarboxamide | |

CAS RN |

4663-96-1 | |

| Record name | Pyridine-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.